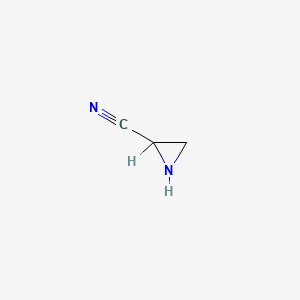

Aziridine-2-carbonitrile

Description

Significance of Aziridine-2-carbonitrile as a Strained Nitrogen Heterocycle in Organic Synthesis

Aziridines are the smallest nitrogen-containing heterocycles, and their three-membered ring structure is characterized by significant ring strain, estimated to be around 25–30 kcal/mol. clockss.org This inherent strain is the primary driver of their high reactivity, making them susceptible to ring-opening reactions. clockss.org In this compound, this reactivity is further modulated by the electron-withdrawing nature of the adjacent nitrile group, which enhances the electrophilicity of the ring carbons.

This unique combination of strain and electronic activation renders this compound an exceptionally versatile intermediate in organic synthesis. It readily undergoes nucleophilic ring-opening reactions, a cornerstone strategy for creating a diverse array of more complex, functionalized nitrogen-containing compounds that are otherwise difficult to access. nih.gov The reaction with various nucleophiles can lead to the stereoselective formation of valuable products such as α- and β-amino acids, amino alcohols, and other heterocyclic systems. clockss.orgnih.gov Consequently, this compound is recognized as a key precursor for the synthesis of complex molecules, including those with significant potential in the pharmaceutical and agrochemical industries. ontosight.ai The presence of the nitrile group not only influences the ring's reactivity but also offers an additional handle for synthetic transformations, further broadening its utility.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Data |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molecular Weight | 68.08 g/mol |

| CAS Registry Number | 33898-53-2 |

| Systematic Name | This compound |

| Synonyms | 2-Cyanoaziridine, 2-Aziridinecarbonitrile |

| Density | 1.11 g/cm³ chemsrc.com |

| Boiling Point | 183.7°C (Estimated) chemsrc.com |

| IR Spectroscopy | C≡N stretch: ~2240 cm⁻¹ N-H stretch: ~3300 cm⁻¹ |

| ¹H NMR (CDCl₃) | Aziridine (B145994) protons: δ 1.85 (m, 2H) NH proton: δ 2.16 (broad, 1H) |

| ¹³C NMR | C≡N: δ 120 ppm Aziridine carbons: δ 35–45 ppm |

Historical Development and Evolution of Research on this compound

The study of aziridine derivatives has a rich history, with early work in the 1970s by Bicker developing various 2-cyanoaziridine derivatives as potential carcinostatic agents. researchgate.net A significant milestone in the specific characterization of the parent compound, this compound, occurred in 1980 with its first microwave spectroscopic analysis by Brown et al., which confirmed the structure of its cis isomer.

Throughout the 1990s, research interest grew, notably with investigations by Eschenmoser and colleagues, who highlighted its potential as a precursor for the building blocks of RNA. In 1999, a pivotal study by Remers et al. reported the synthesis of a series of 2-cyanoaziridine-1-carboxamides that demonstrated activity against a range of tumor cells in culture. researchgate.net This work underscored the potential of the cyanoaziridine scaffold in medicinal chemistry. Following this, it was discovered that adding a 2-cyano group to aziridines could prevent DNA alkylation, thereby reducing toxicity, which spurred the synthesis of many novel cyanoaziridines as potential immunomodulating and antitumor agents. ingentaconnect.com

More recent research has continued to refine our understanding of this molecule. In 2022, high-resolution infrared spectroscopy was used to further detail its vibrational profile, providing data that supports its relevance in astrochemical research and studies on biomolecular homochirality. The evolution of research from fundamental structural characterization to sophisticated applications in synthesis and medicine highlights the compound's enduring importance.

Scope and Research Imperatives for this compound Derivatives

The research landscape for this compound derivatives is broad and dynamic, primarily focused on two major areas: medicinal chemistry and advanced materials. The inherent reactivity of the aziridine ring makes these compounds prime candidates for the development of therapeutic agents. chim.it

In medicinal chemistry, a significant imperative is the exploration of this compound derivatives as anticancer agents. chim.it Research has shown that these compounds can act through various mechanisms. Some derivatives function as alkylating agents that disrupt cancer cell proliferation, while others have been investigated as inhibitors of enzymes crucial for tumor growth, such as cysteine proteases and thioredoxin reductase. google.com For example, certain derivatives have shown potent cytotoxic effects against cervical (HeLa) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. This has led to dedicated research programs for developing cyanoaziridine-based anticancer therapies. google.com

Another key research direction is the use of this compound as a versatile building block in synthetic chemistry. nih.gov Its ability to undergo regioselective and stereoselective ring-opening reactions makes it an ideal starting material for constructing complex azaheterocycles, which are prevalent in many biologically active natural products and pharmaceuticals. frontiersin.org Current research focuses on developing new synthetic methodologies, including asymmetric syntheses, to produce enantiopure aziridine derivatives, which are crucial for creating specific, targeted drug molecules. clockss.org The nucleophilic addition to 2H-azirine intermediates is one such advanced method that allows for the introduction of diverse substituents, expanding the structural variety of accessible aziridines.

Table 2: Comparison of Common Synthetic Routes to this compound & Derivatives

| Preparation Method | General Description | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Intramolecular Nucleophilic Substitution | A haloamine or amino alcohol precursor undergoes ring closure as the amine group attacks an adjacent carbon bearing a leaving group. | High yield, straightforward reaction. | Requires careful control of reaction conditions. | Up to 85% |

| Gabriel-Cromwell Type Cyclization | The reaction of dihalogen derivatives or halogenated olefins with amines to form the aziridine ring. nih.gov | Well-explored and popular method for 3-aryl substituted aziridines. nih.gov | Can result in cis/trans mixtures. ru.nl | Moderate to High |

| Nucleophilic Addition to 2H-Azirines | A nucleophile adds to the double bond of a 2H-azirine precursor. | Enables functionalization and stereoselective synthesis. nih.gov | Requires more complex starting materials. | Moderate |

| Ring Opening of Epoxides | Epoxides are opened by an azide (B81097) ion to form an azido (B1232118) alcohol, which is then cyclized to the aziridine. clockss.org | Provides access from readily available chiral epoxides. clockss.org | Involves the use of potentially hazardous azide reagents. | Good to Excellent |

Structure

3D Structure

Properties

IUPAC Name |

aziridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c4-1-3-2-5-3/h3,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZUFTROELAOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955485 | |

| Record name | Aziridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33898-53-2 | |

| Record name | 2-Cyanoaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33898-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aziridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Aziridine 2 Carbonitrile and Its Functionalized Derivatives

Cyclization-Based Synthetic Routes to Aziridine-2-carbonitrile

Cyclization strategies are a cornerstone in the synthesis of the aziridine (B145994) ring system. These methods typically involve the formation of a carbon-nitrogen bond via an intramolecular reaction, starting from a suitably functionalized acyclic precursor.

Intramolecular nucleophilic substitution is a direct and frequently employed method for constructing the aziridine ring. This strategy relies on an internal SN2 reaction where a nucleophilic amine attacks an adjacent carbon atom bearing a suitable leaving group. organic-chemistry.org The precursor molecule is designed to contain both the nucleophile (amino group) and the electrophilic center in a specific arrangement that favors the formation of the three-membered ring. The efficiency of the cyclization is influenced by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions employed. ugent.be

The cyclization of β-haloamines is a classic and versatile method for synthesizing aziridines, often referred to as the Gabriel synthesis. researchgate.netchempedia.info In this approach, a precursor with an amine and a halogen on adjacent carbons undergoes intramolecular cyclization, typically induced by a base. ugent.be The base deprotonates the amino group, enhancing its nucleophilicity and facilitating the displacement of the halide ion to close the ring. ugent.be

Similarly, amino alcohol precursors can be used. In this variation, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, before the base-induced ring closure. The intramolecular nucleophilic substitution of these haloamine or amino alcohol derivatives is a direct and often high-yielding route to the aziridine core. Optimization of reaction parameters, such as temperature (commonly 80–100°C) and reaction time (12–24 hours), is critical for achieving high yields, which can be up to 85%.

Table 1: Representative Conditions for Intramolecular Cyclization

| Precursor Type | Leaving Group | Base | Typical Conditions | Ref. |

|---|---|---|---|---|

| β-Haloamine | Halide (Cl, Br, I) | Strong Base (e.g., NaH, K₂CO₃) | 80-100°C, 12-24h |

A specific and effective method for synthesizing the this compound framework is the base-induced cyclization of α-halogeno-β-aminopropionitriles. This method involves treating the precursor with an alkali or alkaline earth metal hydroxide (B78521) in a mixture of an organic solvent and water. The reaction proceeds via deprotonation of the amino group, followed by intramolecular attack on the carbon bearing the halogen, displacing the halide and forming the aziridine ring. The reaction conditions are generally mild, with temperatures ranging from 0 to 100°C (preferably 20–80°C) and reaction times between 0.5 and 50 hours. This approach is advantageous as it can be performed at atmospheric pressure and offers a direct route to the target structure.

The Gabriel-Cromwell type cyclization is a well-established method for synthesizing 3-arylaziridine derivatives and can be adapted for this compound. nih.govmdpi.com This approach involves the reaction of dihalogen derivatives or halogenated olefins with an amine. nih.govmdpi.com For the synthesis of this compound, a suitable starting material would be a 2,3-dihalopropionitrile. The reaction with a primary amine leads to the formation of a β-amino-α-halopropionitrile intermediate, which then undergoes base-promoted intramolecular cyclization to yield the aziridine ring. nih.govresearchgate.net This method is one of the most popular and thoroughly explored synthetic routes for obtaining substituted aziridines. nih.gov

Aziridination Reactions in this compound Synthesis

Aziridination reactions involve the direct addition of a single nitrogen atom to a carbon-carbon double bond of an olefin, providing a powerful and atom-economical route to the aziridine ring. semanticscholar.org This class of reactions is particularly useful for creating functionalized aziridines from readily available alkene starting materials. nih.gov

The reaction of olefins with reactive nitrene species is a prominent method for synthesizing aziridines. semanticscholar.org Nitrenes are electron-deficient nitrogen species that can undergo a [2+1] cycloaddition with an alkene to form the aziridine ring. chemrxiv.org For the synthesis of this compound, an α,β-unsaturated nitrile such as acrylonitrile (B1666552) serves as the olefin substrate. acs.orgacs.org

These reactions often require transition-metal catalysts, such as those based on rhodium(II) or cobalt(II), to generate the nitrene species from precursors like organic azides or iminoiodinanes under controlled conditions. researchgate.netrsc.org For instance, Rh₂(II)-catalyzed reactions can transfer an N-aryl nitrene fragment from an iminoiodinane intermediate to an olefin stereospecifically. rsc.org Similarly, Co(II)-based metalloradical catalysis can be used with precursors like carbonyl azides to prepare chiral N-carbonyl aziridines with excellent enantioselectivity. rsc.org The process generally involves the 1,4-addition of a nitrogen source to the unsaturated system, followed by the cyclization of the resulting enolate. nih.govrsc.org

Table 2: Catalytic Systems for Olefin Aziridination

| Olefin Type | Nitrene Precursor | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| α,β-Unsaturated Nitrile | Iminoiodinane | Rh₂(II) Carboxylate | Stereospecific, Chemo- and Diastereoselective | rsc.org |

| α,β-Unsaturated Nitrile | Carbonyl Azide (B81097) (e.g., TrocN₃) | Co(II)-based Metalloradical | High Yield, Excellent Enantioselectivity | rsc.org |

Olefin Aziridination with Nitrene Precursors

Transition Metal-Catalyzed Aziridination Methods for this compound

Transition metal catalysis offers a powerful tool for the synthesis of aziridines, including those with a carbonitrile substituent. These methods often involve the reaction of an alkene with a nitrene precursor or an imine with a carbene source, facilitated by a metal catalyst. mdpi.comrsc.org

A variety of transition metals have been shown to catalyze aziridination reactions, including copper, rhodium, and palladium. rsc.orgpsu.edumdpi.com For instance, copper complexes have been employed in the aziridination of olefins using nitrene precursors. researchgate.net Rhodium(II) carboxylate catalysts are also effective in promoting the transfer of a nitrene fragment to an alkene, leading to the formation of the corresponding aziridine. rsc.org These reactions can be stereospecific, preserving the stereochemistry of the starting alkene in the aziridine product. rsc.org

The choice of metal catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the aziridination. For example, some catalytic systems are designed to favor the formation of a specific diastereomer (cis or trans) of the aziridine product. psu.edu

Table 1: Examples of Transition Metal-Catalyzed Aziridination

| Catalyst System | Reactants | Product Type | Key Features |

| Copper Complexes | Olefin + Nitrene Precursor | N-Substituted Aziridines | Catalyzes nitrene transfer. researchgate.net |

| Rhodium(II) Carboxylates | Olefin + Iminoiodinane | N-Aryl Aziridines | Stereospecific and diastereoselective. rsc.org |

| Rh(III)-montmorillonite K10 | Imine + Diazoacetate | Aziridine-2-carboxylates | Reusable solid catalyst. psu.edu |

| Iron or Manganese Porphyrins | Alkene + PhI=NR | N-Substituted Aziridines | Stereochemical outcomes differ from epoxidation. researchgate.net |

Asymmetric Aziridination Utilizing Chiral Catalysis

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to their potential as chiral building blocks. jchemlett.com Asymmetric aziridination, achieved through the use of chiral catalysts, provides a direct route to these optically active compounds. nih.govmsu.edu

Chiral Lewis acids, in combination with metal precursors, have been investigated for their ability to induce enantioselectivity in aziridination reactions. researchgate.net One notable example is the use of chiral VAPOL- or VANOL-derived boron Lewis acids in the reaction of imines with ethyl diazoacetate. msu.edu This system has proven effective for the highly enantioselective and diastereoselective synthesis of cis-3-substituted aziridine-2-carboxylates. msu.edu

The development of chiral ligands that can effectively control the stereochemical outcome of the reaction is a key focus in this area. researchgate.net For instance, helically chiral aryl phenol (B47542) ligands have been used to create a chiral environment around the metal center, leading to excellent catalyst control in multicomponent aziridination reactions. nih.gov

Table 2: Chiral Catalysts in Asymmetric Aziridination

| Chiral Catalyst/Ligand | Reactants | Product Type | Enantioselectivity |

| VAPOL/VANOL-Boron Lewis Acid | Imine + Ethyl Diazoacetate | cis-Aziridine-2-carboxylates | High ee and de msu.edu |

| Chiral Sulfides with Metal Salts | Imine + Diazo Compound | trans-Aziridines | Moderate enantioselectivity mdpi.comnih.gov |

| Cinchona Alkaloid-Derived Cations with Rh(II,II) Complexes | Allylic Alcohol + Nitrene Source | Chiral N-Carbonyl Aziridines | High yields and excellent enantioselectivities researchgate.net |

| Chiral N,N'-dioxide/Cu(II) Complex | 2H-Azirine + Tertiary Carbon Nucleophile | Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters | High yields and excellent enantiomeric purity jchemlett.com |

Carbene Addition to Imines for this compound Formation

The addition of carbenes or carbenoids to the carbon-nitrogen double bond of imines is a fundamental and widely used method for constructing the aziridine ring. mdpi.compsu.edu This approach, often referred to as an aza-Darzens reaction, allows for the direct formation of the three-membered ring with the concomitant creation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Diazo compounds, particularly ethyl diazoacetate (EDA), are common carbene precursors in these reactions. mdpi.com The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the diazo compound. msu.edu Various Lewis acids, including those based on boron, zinc, and ytterbium, have been shown to be effective catalysts. researchgate.net

The stereochemical outcome of the carbene addition can often be controlled by the choice of reactants and catalyst, leading to either cis or trans-aziridines as the major product. psu.edu For instance, tin(IV)-catalyzed aziridination of imines with ethyl diazoacetate generally yields cis-aziridines as the predominant isomer. researchgate.net

More recently, the use of phosphorus-based reagents, such as P(NMe2)3, has been explored to mediate the aziridination of N-sulfonyl imines with α-ketoesters, providing a route to functionalized aziridine-2-carboxylates. organic-chemistry.org The diastereoselectivity of this process is influenced by the steric hindrance of the substituents on the reactants. organic-chemistry.org

Heterocyclic Ring Transformation Routes to this compound

Besides the direct formation of the aziridine ring, transformation of other heterocyclic systems provides alternative and powerful strategies for the synthesis of this compound and its derivatives. nih.govnih.gov These methods often offer unique regio- and stereochemical control.

Nucleophilic Addition to 2H-Azirine Intermediates in this compound Synthesis

2H-Azirines, which are strained, three-membered unsaturated heterocycles, are highly reactive electrophiles. researchgate.netcore.ac.uk The addition of nucleophiles to the C=N double bond of 2H-azirines is a valuable method for the synthesis of functionalized aziridines. nih.govcore.ac.uk This approach is particularly useful for introducing a variety of substituents at the 3-position of the aziridine ring.

The high reactivity of 2H-azirines is attributed to the significant release of ring strain upon conversion from the unsaturated three-membered ring to the saturated aziridine ring. core.ac.uk A wide range of nucleophiles, including nitrogen heterocycles, can add to 2H-azirine-2-carboxylic esters at room temperature. nih.gov This allows for the synthesis of diverse β-aryl- and heteroaryl-substituted aziridines. nih.gov

Organocatalytic asymmetric nucleophilic additions to 2H-azirines have also been developed, providing access to chiral 3,3-disubstituted aziridines with high enantioselectivity. rsc.org

Diels-Alder Cycloaddition Reactions Involving 2H-Azirines

2H-Azirines can act as potent dienophiles in Diels-Alder reactions, providing a route to highly functionalized, fused polycyclic aziridine systems. nih.govdiva-portal.org The inherent ring strain and the presence of an electron-withdrawing group, such as a carboxylate, enhance the dienophilic character of the 2H-azirine. mdpi.com

Reactions of 2H-azirine-2-carboxylates with various dienes, including furans and 2,3-dimethylbutadiene, proceed to give bicyclic aziridines, often as single stereoisomers. mdpi.comresearchgate.net These cycloaddition reactions can be highly stereoselective, with the stereochemistry of the product being influenced by the nature of the diene and the substituents on the azirine. researchgate.net For example, the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with furan (B31954) yields the exo cycloadduct. researchgate.net

Intramolecular aza-Diels-Alder reactions of unactivated 2H-azirines with tethered dienes have also been reported, furnishing complex, trans-fused tricyclic aziridine-containing structures with excellent stereoselectivity. nih.gov

Baldwin Rearrangement of Isoxazolines for this compound Derivatives

The Baldwin rearrangement is a thermally or metal-catalysis induced ring contraction of 4-isoxazolines to form 2-acylaziridines. researchgate.netwlv.ac.uk This stereocontrolled process provides a valuable method for synthesizing highly functionalized aziridines from readily available five-membered N-O heterocycles. researchgate.netwlv.ac.uk

The rearrangement is a sigmatropic process that proceeds with high stereoselectivity. wlv.ac.uk An effective and highly stereoselective synthesis of β-arylated cis-aziridines has been developed through the 1,3-dipolar cycloaddition of nitrones and alkynes to form N-substituted 4-isoxazolines, followed by microwave-assisted Baldwin rearrangement. nih.gov This method offers a green approach with good to excellent yields and high cis diastereoselectivity. researchgate.net The rearrangement can also be promoted by dicobalt octacarbonyl. researchgate.net

Biotransformational and Enzymatic Approaches for this compound Synthesis

The use of biological systems, such as whole-cell catalysts and isolated enzymes, presents a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiopure aziridine compounds. These biocatalytic methods operate under mild conditions and often exhibit remarkable enantioselectivity. chimia.ch

Nitrile Hydratase and Amidase Mediated Processes for Enantiopure Aziridine-2-carbonitriles

A highly effective strategy for obtaining enantiopure aziridine derivatives involves the use of microorganisms that contain both nitrile hydratase and amidase enzymes. chimia.chmdpi.com Strains like Rhodococcus erythropolis AJ270 are particularly adept at this transformation. chimia.chacs.orgmagtech.com.cn The process functions as a kinetic resolution of racemic aziridine-2-carbonitriles. acs.org

Nitrile Hydratase Action : Initially, the nitrile hydratase enzyme hydrates the nitrile group (-CN) of both enantiomers of this compound to form the corresponding aziridine-2-carboxamide (-CONH₂). This hydration step is generally fast but exhibits low to negligible enantioselectivity, converting both the (R) and (S) nitriles to their respective amides. acs.orgresearchgate.net

Amidase Action : The subsequent hydrolysis of the aziridine-2-carboxamide to aziridine-2-carboxylic acid is catalyzed by an amidase. This enzyme is highly enantioselective. acs.orgscispace.com For instance, the amidase in Rhodococcus erythropolis AJ270 selectively hydrolyzes one enantiomer of the amide (e.g., the (2S,3R)-amide), leaving the other enantiomer (e.g., the (2R,3S)-amide) unreacted and in a highly enantiopure form. acs.org

This combined enzymatic action efficiently transforms a racemic mixture of nitriles into a separable mixture of an enantiopure amide and an enantiopure carboxylic acid. chimia.chresearchgate.net

Enzymatic Resolution of Racemic this compound Derivatives

Enzymatic resolution is a cornerstone of biocatalytic approaches to chiral aziridines. acs.org The kinetic resolution of racemic trans-3-arylaziridine-2-carbonitriles and their corresponding amides using whole-cell catalysts like Rhodococcus erythropolis AJ270 or Rhodococcus rhodochrous IFO 15564 has been successfully demonstrated. acs.orgacs.org

In a typical resolution starting from a racemic nitrile, the fast-acting, non-selective nitrile hydratase converts it to a racemic amide. acs.org The highly selective amidase then acts on this racemic amide. mdpi.com It preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, while the other enantiomer of the amide remains largely untouched. acs.org This allows for the isolation of the unreacted amide with very high enantiomeric excess (ee), often exceeding 99%. acs.org For example, the hydrolysis of racemic (±)-1-benzylaziridine-2-carboxamide catalyzed by Rhodococcus rhodochrous IFO 15564 yields enantiopure (1R,2S)-1-benzylaziridine-2-carboxamide. acs.org

This methodology has proven effective for a range of N-substituted and 3-aryl-substituted aziridine-2-carbonitriles, yielding valuable, enantiopure aziridine-2-carboxamides which are versatile building blocks for other chiral molecules. acs.orgacs.org

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-trans-3-arylaziridine-2-carbonitriles | Rhodococcus erythropolis AJ270 | (2R,3S)-3-arylaziridine-2-carboxamides | High | High | acs.org |

| rac-(±)-1-benzylaziridine-2-carboxamide | Rhodococcus rhodochrous IFO 15564 | (1R,2S)-1-benzylaziridine-2-carboxamide | Good (up to 50% theoretical) | >99.5% | acs.org |

| rac-(±)-1-arylaziridine-2-carboxamides | Rhodococcus rhodochrous IFO 15564 | (1R,2S)-1-arylaziridine-2-carboxamides | 42-43% | >99.5% | acs.org |

| rac-1-benzylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | Azetidine-2-carboxylic acids and amides | Excellent | up to >99.5% | researchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral this compound

Beyond enzymatic methods, a variety of chemical strategies have been developed for the stereoselective and asymmetric synthesis of chiral aziridine-2-carbonitriles and their carboxylate analogues. These approaches aim to control the stereochemistry of the three-membered ring during its formation.

Comprehensive Strategies for Enantiopure this compound

The synthesis of enantiopure aziridine-2-carboxylates and related compounds is critical due to their utility as versatile chiral building blocks. jchemlett.comchemrxiv.org Several key strategies have emerged:

Starting from Chiral Precursors : A traditional approach involves using starting materials from the chiral pool, such as naturally occurring amino acids, to construct the aziridine ring. acs.org

Asymmetric Aziridination : This involves the direct formation of the aziridine ring on a prochiral alkene substrate using a chiral catalyst. acs.orgjchemlett.com Metal-catalyzed reactions, for example using copper(I) complexes, can facilitate the aziridination of cinnamates to yield trans-3-aryl-1-tosylaziridine-2-carboxylates with high enantiomeric excess. acs.org

Nucleophilic Addition to 2H-Azirines : 2H-Azirines serve as reactive precursors to aziridines. jchemlett.comresearchgate.net Asymmetric nucleophilic addition of various nucleophiles to the C=N bond of 2H-azirines, catalyzed by chiral metal complexes like a chiral N,N′-dioxide/Cu(II) system, can produce chiral aziridines with excellent yields and high enantiopurity. jchemlett.com

Aza-Darzens Reaction : This reaction involves the addition of enolates derived from α-haloesters to imines. mdpi.com By using chiral auxiliaries on either the enolate or the imine component, this method can achieve excellent diastereoselectivity in the formation of aziridine-2-carboxylates. mdpi.com

Role of Chiral Auxiliaries and Ligands in Asymmetric this compound Synthesis

Chiral auxiliaries and ligands are fundamental to modern asymmetric synthesis, creating a chiral environment around the reaction center that directs the formation of one stereoisomer over the other. mdpi.com

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. In aza-Darzens type reactions, chiral N-substituents on the imine, such as tert-butanesulfinyl groups, have been used to produce chiral 3-aryl aziridine-2-carboxylic acid derivatives with good cis-selectivity. mdpi.com Similarly, chiral N-α-diazoacyl camphorsultams have been used as chiral diazonium reagents to react with imines, affording cis-aziridine-2-carboxamides. mdpi.com

Chiral Ligands : In catalytic asymmetric synthesis, chiral ligands bind to a metal center to form a catalyst that promotes an enantioselective transformation. A wide array of ligands has been developed for the synthesis of aziridines:

Copper Catalysis : Chiral ligands such as salen-type ligands, binaphthyldiimine ligands (like BINIM-DC), and biaryl Schiff bases have been successfully used with copper catalysts for the asymmetric aziridination of cinnamates and chalcones. mdpi.comsemanticscholar.org

Lead Catalysis : Camphor-derived chiral ligands can be used in lead tetraacetate-mediated oxidative aziridination of N-enoyl oxazolidinones to give trans-aziridine-carboxamides with high enantiomeric excess. semanticscholar.org140.122.64

Rhodium Catalysis : Planar chiral rhodium(III) indenyl catalysts have been developed for the enantioselective aziridination of unactivated terminal alkenes, a particularly challenging class of substrates. nih.govacs.org

| Catalyst System | Chiral Ligand Type | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Copper(I) | Salen-type (e.g., 31) | Cinnamates | 61–93% ee | mdpi.comsemanticscholar.org |

| Copper(I) | Binaphthyldiimine (e.g., 32) | Cinnamates, Chalcones | up to 97% ee | mdpi.comsemanticscholar.org |

| Copper(I) | Biaryl Schiff base (e.g., 33) | Cinnamates | 89–98% ee | mdpi.comsemanticscholar.org |

| Lead(IV) | Camphor-derived (e.g., 35) | N-enoyl oxazolidinones | >80% ee | semanticscholar.org |

| Rhodium(III) | Planar chiral indenyl | Unactivated terminal alkenes | High enantioselectivity (e.g., 95:5 er) | nih.govacs.org |

Enantioselective Reductive Kinetic Resolution Techniques for this compound Precursors

A novel and highly effective method for accessing enantiomerically enriched aziridine-2-carboxylates is through the reductive kinetic resolution of their precursors, racemic 2H-azirines. researchgate.netchemrxiv.org This technique represents the first successful copper hydride kinetic resolution applied to this class of compounds. chemrxiv.orgchemrxiv.org

The process involves the reaction of a racemic 2H-azirine-2-carboxylate with a copper-hydride catalyst that is rendered chiral by a ligand. chemrxiv.orgnih.gov The catalyst reacts preferentially with one enantiomer of the 2H-azirine, reducing it to the corresponding N-H aziridine-2-carboxylate (B8329488). researchgate.net This leaves the unreacted, enantiomerically enriched 2H-azirine behind. nih.gov This method is significant because it produces N-H aziridine-2-carboxylates, which are generally more stable and easily diversifiable building blocks compared to their N-protected counterparts. chemrxiv.org

The reductive kinetic resolution has been shown to proceed with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee for the N-H aziridine product). researchgate.netchemrxiv.orgnih.gov Mechanistic studies, including Hammett analysis and DFT calculations, have suggested that non-classical hydrogen bonding and specific aromatic interactions between the substrate and the chiral ligand are responsible for the high degree of stereocontrol. nih.gov

Diastereoselective Control in this compound Formation

The precise control of stereochemistry is paramount in the synthesis of complex molecules, and the formation of substituted aziridines presents a significant challenge due to the creation of multiple stereocenters. Research has established several effective strategies to govern the diastereoselectivity of aziridination reactions leading to aziridine-2-carbonitriles and structurally related compounds like aziridine-2-carboxylates. These methods primarily rely on the influence of chiral auxiliaries, substrate-inherent stereochemistry, and the use of specific catalysts or reagents.

A prominent strategy involves the use of chiral auxiliaries attached to the nitrogen of the imine precursor. The aza-Darzens reaction, which involves the addition of an enolate to an imine, is a classic method for aziridine synthesis. mdpi.com The diastereoselectivity of this reaction can be effectively controlled by using chiral N-substituents on the imine. For instance, the use of chiral tert-butanesulfinyl aldimines and ketimines has been shown to produce 3-aryl aziridine-2-carboxylates with moderate to good cis-selectivity (diastereomeric ratios ranging from 71:29 to 98:2). mdpi.com Similarly, a highly diastereoselective synthesis of α-quaternary aziridine-2-carboxylates has been achieved through the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, yielding diastereomeric ratios greater than 97:3. organic-chemistry.orgacs.orgresearchgate.net This high level of stereocontrol is attributed to a proposed eight-membered ring transition state. organic-chemistry.org Another effective auxiliary is the N-phosphonyl group; modified N-phosphonyl imines have demonstrated superiority in the aza-Darzens reaction, affording chiral aziridine-2-carboxylic esters with excellent diastereoselectivities, often exceeding 99:1 dr. nih.gov

Substrate-controlled diastereoselectivity is also a viable approach. A one-pot method for synthesizing cyano-substituted aziridines from α,β-unsaturated nitriles using N,N-dichloro-p-toluenesulfonamide as the nitrogen source has been developed. dntb.gov.ua This reaction proceeds through aminohalogenation followed by an intramolecular SN2 substitution, yielding products with excellent diastereoselectivity. dntb.gov.ua The stereochemistry of the starting olefin can thus direct the final stereochemical outcome of the aziridine.

Furthermore, the transformation of 2H-azirines offers a pathway to diastereomerically controlled aziridines. The nucleophilic addition of cyanide to 2H-azirine intermediates can be conducted in a telescoped continuous flow process, yielding various substituted rac-(2R,3S)-aziridine-2-carbonitriles. worktribe.com

The choice of reagents and catalysts also plays a crucial role. The reaction of imines with ethyl diazoacetate can be catalyzed by Brønsted acids or Lewis acids like Montmorillonite K-10 to produce cis-aziridines with high stereoselectivity. organic-chemistry.org In sulfur ylide-mediated reactions, the diastereoselectivity can depend on the steric hindrance of the substrates. organic-chemistry.org Benzyne-promoted Darzen-type reactions have also been shown to produce 3-arylated aziridine-2-carboxylates with high trans-selectivity (>98:2 dr). mdpi.com

The following table summarizes various diastereoselective methods applicable to the synthesis of aziridine-2-carbonitriles and their carboxylate analogs.

| Method | Precursors | Reagents/Catalyst | Key Feature | Diastereomeric Ratio (dr) | Ref |

| Aza-Corey-Chaykovsky | N-tert-Butanesulfinyl ketimino esters | Dimethylsulfoxonium methylide | Chiral auxiliary | >97:3 | organic-chemistry.orgacs.org |

| Aza-Darzens Reaction | N-phosphonyl imines, α-bromoesters | Lithium enolate | Modified chiral auxiliary | >99:1 | nih.gov |

| One-Pot Aminochlorination | α,β-Unsaturated nitriles | N,N-dichloro-p-toluenesulfonamide, CuCl | Substrate control | Excellent | dntb.gov.ua |

| Aza-Darzens Reaction | Chiral tert-butanesulfinyl aldimines, α-bromoesters | Base | Chiral auxiliary | 71:29 to 98:2 | mdpi.com |

| Benzyne-Promoted Darzens | Tertiary amines, α-bromoesters | 2-(trimethylsilyl)phenyl triflate, KF | Benzyne intermediate | >98:2 (trans) | mdpi.com |

| 2H-Azirine Transformation | 2H-Azirines | NaCN | Continuous flow synthesis | Diastereoselective | worktribe.com |

Methodological Optimization and Reproducibility in this compound Synthesis

The optimization of synthetic protocols and ensuring their reproducibility are critical for the practical application of chemical processes, both in laboratory and industrial settings. For the synthesis of this compound and its derivatives, several studies have focused on refining reaction parameters to maximize yields, enhance selectivity, and ensure consistent outcomes.

A detailed investigation into the synthesis of aziridine-2-carboxylic acid methyl ester via N-N bond cleavage of a hydrazinium (B103819) salt highlighted several crucial factors for success. acs.org The study found that the optimal temperature range was between 140 and 160 °C; temperatures below this range resulted in lower yields, while higher temperatures did not offer significant improvement. acs.org The ratio of the base (K₂CO₃) to the starting hydrazinium salt was also critical, with a 3- to 10-fold excess of the base providing the best yields (67-92%). acs.org Furthermore, the complete absence of water and other solvents was found to be remarkably important for stabilizing the reaction and preventing the formation of by-products. acs.org Ensuring the starting materials are thoroughly dried and increasing the reactant surface area through rotation are key to achieving reproducible, high yields. acs.org

In diastereoselective syntheses, specific operational details can be pivotal for both yield and selectivity. For the highly diastereoselective synthesis of aziridine-2-carboxylic esters using N-phosphonyl imines, a specific procedural modification was found to be crucial. nih.gov The slow addition of the pre-cooled imine solution at -78 °C into the pre-formed β-bromo lithium enolate mixture at the same temperature was essential for achieving high yields (51-87%) and excellent diastereoselectivity (>99:1 dr). nih.gov This demonstrates that the mode and rate of reagent addition are key optimization parameters.

Reaction optimization often involves screening various conditions, as seen in the development of a microwave-assisted synthesis of oxazolines from aziridines and diazo esters. beilstein-journals.org By systematically varying the temperature from 110 °C to 140 °C, the optimal temperature was identified as 130 °C, which provided a good balance between reaction rate and yield without significant decomposition. beilstein-journals.org This systematic approach to optimizing physical parameters is broadly applicable to this compound synthesis.

General parameters that require careful control for maximizing yield and reproducibility in aziridine synthesis include stoichiometric ratios, temperature regulation, and maintaining an inert atmosphere to prevent side reactions like oxidation. For instance, a solvent-free reaction has been reported to produce high yields (up to 85%) under controlled temperature (80–100°C) and specific stoichiometric ratios over a period of 12-24 hours.

The following table outlines key parameters and their effects on the synthesis of aziridine-2-carboxylic acid esters, providing insights applicable to the nitrile analog. acs.org

| Parameter | Condition | Effect on Yield/Purity | Ref |

| Temperature | 140-160 °C | Optimal range for high yield | acs.org |

| <140 °C | Lower yield | acs.org | |

| 160-180 °C | Increased by-products | acs.org | |

| Base Ratio (K₂CO₃:Substrate) | 1:1 to 2:1 | Lower yield (38-66%) | acs.org |

| 3:1 to 10:1 | Optimal yield (67-92%) | acs.org | |

| Solvent/Water | Anhydrous, solvent-free | Crucial for high yield and purity; prevents by-products | acs.org |

| Presence of water | Promotes by-product formation | acs.org | |

| Reagent Addition | Slow addition at -78 °C | Crucial for high yield and diastereoselectivity | nih.gov |

By carefully controlling these variables, chemists can develop robust and reproducible methods for the synthesis of this compound and its derivatives, facilitating their use in further synthetic applications.

Chemical Reactivity and Mechanistic Investigations of Aziridine 2 Carbonitrile

Nucleophilic Ring-Opening Reactions of Aziridine-2-carbonitrile

The nucleophilic ring-opening of this compound and its derivatives is a cornerstone of its chemistry, offering a versatile strategy for the synthesis of α- and β-amino acids and other functionalized amines. clockss.orgbioorg.org The reactivity of the aziridine (B145994) ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups (EWGs) on the nitrogen, such as tosyl (Ts) or benzyloxycarbonyl (Cbz), activate the ring, making it more susceptible to nucleophilic attack compared to non-activated, N-alkylated, or N-unsubstituted aziridines. clockss.orgrsc.org

The outcome of nucleophilic ring-opening reactions of this compound derivatives is critically dependent on the regioselectivity—that is, whether the nucleophile attacks the C2 or C3 position of the aziridine ring. This selection is governed by a combination of steric and electronic factors of the substituents on the ring, as well as the nature of the nucleophile and reaction conditions. researchgate.netfrontiersin.org

Generally, in N-activated aziridines, heteroatom nucleophiles tend to attack the less sterically hindered C3 position (β-attack), leading to the formation of α-amino acid derivatives. clockss.org However, the regioselectivity can be altered by the electronic properties of substituents. For instance, an electron-withdrawing group at the C2 position can direct the nucleophilic attack to this more electron-deficient carbon. bioorg.org

The stereospecificity of these reactions is also a key feature. The ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. osaka-u.ac.jp This allows for the synthesis of stereochemically defined products from chiral aziridines.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridine-2-Carboxylate (B8329488) Derivatives

| Substrate | Nucleophile | Conditions | Major Product (Attack at) | Reference |

|---|---|---|---|---|

| N-Tosyl-2-alkylaziridine | Acid Anhydride (B1165640) | TBD catalyst | C3 (less substituted) | nih.gov |

| N-Tosyl-2-arylaziridine | Acid Anhydride | Lewis Base Catalyst | C3 (less substituted) | nih.gov |

| N-Activated Aziridine-2-carboxylate | [18F]Fluoride | - | C2 (α-attack) | researchgate.net |

| Aziridine with γ-keto alkyl substituent at C2 | H₂O | CF₃CO₂H | C2 | frontiersin.org |

| Aziridine with γ-silylated hydroxy alkyl substituent at C2 | Acetate | Acetic Acid | C3 | frontiersin.org |

The nature of the substituent on the aziridine nitrogen (the N-substituent) plays a pivotal role in modulating the reactivity and the pathway of the ring-opening reaction. nih.govkchem.org Electron-withdrawing N-substituents are crucial for activating the aziridine ring towards nucleophilic attack. clockss.orgrsc.org These groups enhance the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen atom in the transition state.

Common activating groups include:

Sulfonyl groups (e.g., tosyl, mesyl): These are highly effective at activating the aziridine ring. rsc.orgnih.gov

Acyl and Carbamoyl groups (e.g., acetyl, benzoyl, Cbz, Boc): These groups also serve as effective activators. researchgate.netnih.govkchem.org Theoretical calculations have shown that groups like COPh and CO₂Me act as activating groups, facilitating facile ring opening. kchem.org

Conversely, electron-donating groups, such as alkyl substituents, tend to decrease the reactivity of the aziridine ring toward nucleophiles. bioorg.org In the absence of an activating group, the aziridine nitrogen is more basic, and reactions often require harsher conditions or acid catalysis to proceed. bioorg.org

Table 2: Effect of N-Substituents on Aziridine Ring-Opening Reactivity

| N-Substituent | Effect on Reactivity | Typical Reaction Pathway | Reference |

|---|---|---|---|

| Tosyl (Ts) | Strongly Activating | Facile nucleophilic ring-opening | clockss.orgnih.gov |

| Benzyloxycarbonyl (Cbz) | Activating | Promotes ring-opening | clockss.orgresearchgate.netnih.gov |

| tert-Butoxycarbonyl (Boc) | Activating | Enables regioselective ring-opening | researchgate.net |

| Alkyl (e.g., Methyl, Benzyl) | Deactivating (relative to EWGs) | Requires harsher conditions or catalysis | bioorg.org |

| Hydrogen (N-H) | Non-activated | Generally unreactive without catalysis | nih.gov |

Lewis acids are frequently employed to catalyze the ring-opening of aziridines, particularly those that are less reactive. mdpi.comresearchgate.net The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing its leaving group ability and further polarizing the C-N bonds, thereby making the ring carbons more electrophilic. researchgate.net This strategy is effective for promoting reactions with a wide range of nucleophiles.

Various Lewis acids have been utilized, including:

Titanium(IV) isopropoxide (Ti(OiPr)₄) bioorg.org

Boron trifluoride etherate (BF₃·OEt₂) mdpi.com

Scandium triflate (Sc(OTf)₃) nih.gov

Indium triflate (In(OTf)₃) nih.gov

The choice of Lewis acid can influence both the rate and the regioselectivity of the reaction. For instance, in reactions with aryl-N-tosyl aziridines, Lewis acid catalysis can favor nucleophilic attack at the benzylic position due to electronic effects. nih.gov In some cases, the presence of a suitable Lewis acid is essential for the reaction to proceed at all. bioorg.org

This compound and its derivatives readily react with a variety of heteroatom nucleophiles. These reactions are synthetically valuable for introducing oxygen, nitrogen, and sulfur functionalities.

Oxygen Nucleophiles: Water, alcohols, and carboxylic acids can act as nucleophiles, typically in the presence of an acid catalyst, to yield β-amino alcohols or their protected derivatives. frontiersin.orgnih.gov The ring-opening with acid anhydrides, often catalyzed by an organobase like TBD, provides access to selectively protected β-amino esters. nih.gov

Nitrogen Nucleophiles: Azides, such as sodium azide (B81097) (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), are commonly used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine, providing a route to vicinal diamines. bioorg.org

Sulfur Nucleophiles: Thiols are effective nucleophiles for the ring-opening of aziridines, leading to the formation of β-aminosulfides. bioorg.orgthieme-connect.de In the case of non-activated aziridines, the reaction with thiols can be initiated by proton transfer from the thiol to the aziridine nitrogen, forming an aziridinium (B1262131) intermediate. bioorg.org

Table 3: Ring-Opening of Aziridines with Heteroatom Nucleophiles

| Nucleophile Type | Specific Nucleophile | Product Type | Reference |

|---|---|---|---|

| Oxygen | H₂O / Acid | β-Amino alcohol | frontiersin.orgnih.gov |

| Oxygen | Acetic Anhydride / TBD | β-Amino acetate | nih.gov |

| Nitrogen | Sodium Azide (NaN₃) | β-Azido amine | bioorg.org |

| Nitrogen | Azidotrimethylsilane (TMSN₃) | β-Azido amine | bioorg.org |

| Sulfur | Thiols (RSH) | β-Amino sulfide | bioorg.orgthieme-connect.de |

While heteroatom nucleophiles often react with high regioselectivity, additions of carbon nucleophiles to aziridine-2-carboxylate esters can be less predictable and present several challenges. clockss.org A significant issue is the potential for non-regioselective attack, with the nucleophile adding to both the C2 and C3 positions. clockss.org Furthermore, the ester functionality of aziridine-2-carboxylates can also be a target for nucleophilic attack, leading to undesired side reactions. clockss.org

To overcome these challenges, several strategies have been developed. Hydrolysis of the ester to the corresponding carboxylic acid can prevent attack at the carbonyl group and often improves regioselectivity, favoring attack at the β-carbon (C3). clockss.org The use of organocopper reagents, which are softer nucleophiles compared to organolithium or Grignard reagents, can also enhance regioselectivity in the ring-opening of aziridinium ions. frontiersin.org Computational studies suggest that for certain substrates, steric effects may direct C-nucleophiles like cyanide to the less hindered C3 position, while electronic effects from a C2-carbonyl group can favor attack at C2. kchem.org

In many ring-opening reactions, particularly those involving non-activated aziridines or acid catalysis, the formation of an aziridinium ion is a key mechanistic step. bioorg.orgfrontiersin.org The aziridinium ion is a highly reactive intermediate formed by protonation or alkylation of the aziridine nitrogen. This process significantly activates the ring for nucleophilic attack. bioorg.org

The formation of the aziridinium ion is often the rate-determining step in the ring-opening of non-activated aziridines. bioorg.org Once formed, this strained, positively charged intermediate is readily attacked by a nucleophile. The regioselectivity of this attack is then determined by the substitution pattern of the aziridinium ion, with the nucleophile generally attacking the less substituted carbon in an SN2 fashion. bioorg.orgfrontiersin.org In some cases, stable bicyclic aziridinium ions can be generated and isolated, allowing for subsequent controlled ring-opening reactions. frontiersin.org Lewis acids can also facilitate the formation of an activated complex that behaves similarly to an aziridinium ion, weakening the C-N bonds and promoting nucleophilic attack. researchgate.net

Ring Expansion Reactions of this compound

The strained aziridine ring is prone to ring-opening and subsequent cyclization reactions, leading to the formation of larger, more stable heterocyclic systems. These ring expansion reactions are of significant interest for the synthesis of biologically relevant scaffolds.

The reaction of aziridines with heterocumulenes, such as isocyanates, is a powerful method for the synthesis of five-membered heterocycles. bioorg.orgub.bwarkat-usa.orgresearchgate.netresearchgate.net In the case of aziridine-2-carboxylates, a related class of compounds, Lewis acid-catalyzed cycloaddition with isocyanates proceeds in a regio- and stereospecific manner to afford functionalized imidazolidin-2-ones in high yields. bioorg.org The presence of a Lewis acid containing a halide, such as MgBr2 or TMSCl, is often necessary to facilitate the reaction, which is believed to proceed through a double inversion mechanism at the C-2 position of the aziridine. bioorg.org

A plausible mechanism involves the Lewis acid activating the isocyanate, making it more electrophilic for the initial attack by the aziridine nitrogen. bioorg.org Subsequently, the halide ion from the Lewis acid attacks the C-2 position of the aziridine ring, causing a ring-opening via an SN2 process. bioorg.org This is followed by an intramolecular cyclization, where the urea (B33335) amide nitrogen attacks to form the imidazolidin-2-one ring with retention of configuration at the C-2 position. bioorg.org Nickel-catalyzed cycloadditions of aziridines with isocyanates have also been shown to produce iminooxazolidine derivatives, which can isomerize to imidazolidinones over longer reaction times. organic-chemistry.org

The table below summarizes the outcomes of reactions between various aziridines and isocyanates, highlighting the diversity of the resulting heterocyclic products.

| Aziridine Reactant | Isocyanate Reactant | Catalyst/Conditions | Product | Reference |

| N-[(R)-(+)-α-methylbenzyl]-2(R)-carboxylic acid (-)-menthol ester | Phenyl isocyanate | TMSCl, DMF | N-[(R)-(+)-α-methylbenzyl]-N'-phenylimidazolidin-2-one-4(R)-carboxylic acid (-)-menthol ester | bioorg.org |

| N-benzyl-2-styryl-aziridine | Phenyl isocyanate | 100 °C | Oxazolidinone and a seven-membered ring heterocycle | nih.gov |

| Various aziridines | Various isocyanates | NiI2 | Iminooxazolidine derivatives | organic-chemistry.org |

| Vinyl aziridines | Phenyl isocyanate | Ni/IMes | Vinyl imidazolidinones | nih.gov |

The synthesis of imidazolidin-2-ones from aziridines represents a significant ring expansion strategy. bioorg.orgacs.org As detailed in the preceding section, the Lewis acid-catalyzed reaction of aziridine-2-carboxylates with isocyanates provides an efficient and stereospecific route to enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org This method is advantageous as it allows for the introduction of a variety of substituents on the resulting imidazolidinone ring, depending on the isocyanate used. bioorg.org

Alternative methods for synthesizing imidazolidin-2-ones include the copper-catalyzed reaction of aziridines with isocyanates, which also proceeds efficiently. frontiersin.org Furthermore, nickel-catalyzed reactions can lead to imidazolidinone derivatives through the isomerization of initially formed iminooxazolidines. organic-chemistry.org These ring expansion reactions highlight the utility of aziridines as precursors to a diverse range of larger heterocyclic structures with potential biological activity. bioorg.orgub.bwarkat-usa.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of modern organic synthesis, and aziridines, particularly this compound, serve as valuable partners in these transformations. The ability of the aziridine ring to open and form a 1,3-dipole is key to its participation in these reactions.

Aziridines are well-established precursors for [3+2] cycloaddition reactions, providing access to a wide array of five-membered heterocycles. nih.govresearchgate.net These reactions typically proceed through the formation of an azomethine ylide intermediate, which then reacts with a dipolarophile. nih.govresearchgate.net The activation of the aziridine ring, often by an electron-withdrawing group on the nitrogen or through the use of a Lewis acid, facilitates the C-C or C-N bond cleavage required to generate the 1,3-dipole. arkat-usa.orgrsc.org

Recent advancements have demonstrated the use of visible-light photocatalysis to drive the [3+2] cycloaddition of aziridines with various dipolarophiles, offering a rapid and atom-economical route to diverse heterocyclic structures. nih.gov This method is applicable to a broad range of aziridines and dipolarophiles, including olefins, aldehydes, and alkynes. nih.gov In some cases, the reaction of aziridines with imines, catalyzed by transition metals like nickel or silver, can lead to the diastereoselective synthesis of highly substituted imidazolidines. rsc.orgrsc.org

The table below showcases various [3+2] cycloaddition reactions involving aziridines.

| Aziridine | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Donor-acceptor aziridines | N-aryl protected imines | Ni(ClO4)2·6H2O/N,N'-dioxide | Chiral trans-substituted imidazolidines | rsc.org |

| Structurally diverse aziridines | Olefins, aldehydes, alkynes | Organic photocatalyst, visible light | 5-membered cyclic products, pyrroles | nih.gov |

| N-tosylaziridine 2,2-dicarboxylates | trans-Imines | AgOTf | trans-2,5-disubstituted imidazolines | rsc.org |

| Aziridines | Isocyanates | Nickel(II) iodide | Iminooxazolidine derivatives | organic-chemistry.org |

The generation of azomethine ylides from aziridines is a pivotal step in many of their cycloaddition reactions. ub.bwarkat-usa.orgresearchgate.netresearchgate.net Azomethine ylides are 1,3-dipoles that readily react with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org The ring-opening of the aziridine to form the ylide can be achieved thermally or photochemically, and is often facilitated by the presence of electron-withdrawing groups on the aziridine ring. arkat-usa.orgwikipedia.org

Once generated, these reactive intermediates can participate in cycloadditions with a wide range of partners, including alkenes, alkynes, and heterocumulenes. ub.bwarkat-usa.orgresearchgate.net The stereochemistry of the resulting cycloadduct is often controlled by the stereochemistry of the starting aziridine and the reaction conditions. wikipedia.org For instance, the thermal electrocyclic ring-opening of a trans-aziridine can lead to a cis-azomethine ylide, which then reacts to form a cis-substituted oxazolidine. nih.gov Lewis acids can also promote the formation of azomethine ylides from aziridines, leading to diastereoselective [3+2] cycloaddition reactions with aldehydes to yield highly substituted oxazolidines. nih.gov

Oxidation and Reduction Chemistry of this compound

The presence of both a strained aziridine ring and a nitrile group in this compound allows for a range of oxidation and reduction reactions. The aziridine ring itself can be subject to oxidation, potentially forming oxaziridines. Conversely, reduction of the aziridine ring can lead to ring-opening and the formation of amines. smolecule.com The nitrile group can also be reduced to an amine or hydrolyzed to a carboxylic acid, further expanding the synthetic utility of this compound. smolecule.com Specific reagents like lithium aluminum hydride are commonly used for the reduction of aziridines to yield amines. smolecule.com The oxidation and reduction chemistry of this compound provides pathways to a variety of functionalized acyclic and heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies with this compound

The strained three-membered ring of aziridines makes them valuable building blocks in organic synthesis, serving as precursors to a variety of nitrogen-containing molecules. mdpi.comsioc-journal.cn The presence of an electron-withdrawing group, such as the nitrile group in this compound, activates the ring, facilitating its opening and participation in cross-coupling reactions. clockss.org Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for the regioselective and stereoselective functionalization of these activated aziridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C(sp³)-hybridized centers of the ring. mdpi.comsorbonne-universite.fr

Both nickel and palladium have been successfully employed to catalyze cross-coupling reactions involving aziridines, though they can operate through distinct mechanistic pathways. sorbonne-universite.frsorbonne-universite.fr These catalytic systems provide a milder alternative to traditional ring-opening methods that often require harsh organometallic reagents like organocuprates, thereby offering greater functional group tolerance. ucla.edunih.gov

Palladium Catalysis: Palladium catalysts are well-established for the cross-coupling of aziridines with various partners. Foundational studies demonstrated that aziridines could undergo oxidative addition to a Pd(0) center, forming an azapalladacyclobutane complex, which is a key step in the catalytic cycle. sorbonne-universite.frsorbonne-universite.fr Palladium-catalyzed reactions of activated aziridines, such as aziridine-2-carboxylates (structurally analogous to this compound), with arylboronic acids (Suzuki-Miyaura coupling) have been developed to produce enantioenriched β²-aryl amino acids. mdpi.comnih.govmdpi.com These transformations often proceed with high regioselectivity and, when using enantiopure aziridines, are typically enantiospecific, meaning the stereochemistry of the starting material is retained in the product. nih.govmdpi.com The mechanism is generally understood to involve a two-electron, heterolytic pathway. sorbonne-universite.fr

Nickel Catalysis: Nickel catalysis has significantly expanded the scope of aziridine cross-coupling, enabling reactions that are often challenging for palladium. caltech.edu Nickel catalysts are effective in coupling aziridines with organozinc reagents (Negishi coupling) and in reductive cross-electrophile couplings with aryl iodides. researchgate.netacs.orgacs.org A key advantage of nickel is its ability to facilitate the coupling of a wider range of substrates, including those that might be prone to side reactions like β-hydride elimination under palladium catalysis. caltech.edu For instance, a system using an inexpensive, air-stable Ni(II) source and dimethyl fumarate (B1241708) as a ligand enables the regioselective alkylation of styrenyl aziridines. acs.orgacs.org Unlike palladium, nickel can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), allowing for radical-based or single-electron transfer (SET) mechanisms in addition to two-electron pathways. caltech.eduacs.org This versatility is crucial for achieving unique reactivity and selectivity. sorbonne-universite.fr

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Pd(0) / NHC Ligand | Aziridine-2-carboxylate, Arylboronic acid | β²-Aryl Amino Acid | High regioselectivity; Enantiospecific; Milder conditions. mdpi.comnih.gov |

| Ni(II) / Dimethyl Fumarate | Styrenyl Aziridine, Organozinc reagent | β-Substituted Amine | High regioselectivity for benzylic position; Tolerates various functional groups. acs.orgacs.org |

| Ni / bpp Ligand / Mn reductant | Styrenyl Aziridine, Aryl iodide | β-Phenethylamine | Reductive cross-electrophile coupling; Stereoconvergent potential. sorbonne-universite.fr |

| Ni / Photoredox Catalyst | Aliphatic Aziridine, Aryl iodide | β-Phenethylamine | Uses light to drive the reaction; Milder, redox-neutral conditions. ucla.eduresearchgate.net |

A significant challenge in the ring-opening of unsymmetrically substituted aziridines like this compound is controlling the regioselectivity of the nucleophilic attack. The attack can occur at either the C2 carbon (bearing the nitrile group) or the C3 carbon. The outcome is highly dependent on the catalyst, ligands, and the substituents on the aziridine ring. mdpi.comscilit.com

C-C Bond Formation: In transition metal-catalyzed reactions, the regioselectivity is often determined by the oxidative addition step. nih.gov

Attack at the more substituted/benzylic carbon (C2 or C3-aryl): For styrenyl aziridines (an analogue for 3-aryl-aziridine-2-carbonitrile), nickel-catalyzed couplings typically show a strong preference for C-C bond formation at the benzylic carbon (the carbon attached to the aryl group). acs.orgacs.org This is attributed to the electronic activation and stability of the resulting benzylic metal intermediate. acs.org

Attack at the less substituted carbon: In contrast, palladium-catalyzed couplings of 2-alkyl-substituted aziridines with arylboronic acids tend to occur at the less sterically hindered C-N bond, leading to linear products. sorbonne-universite.frucla.edu Similarly, activating alkyl aziridines via nucleophilic ring-opening with an iodide source, followed by Ni-catalyzed coupling, also favors functionalization at the less substituted position. ucla.edunih.gov

Recent advances in nickel-catalyzed C-H activation have also enabled the coupling of benzamides with aziridines, where the regioselectivity of the aziridine ring-opening is controlled by the nature of its substituents (aryl vs. alkyl). osaka-u.ac.jp

C-Si and C-B Bond Formation: The development of methods for forming C-Si and C-B bonds from aziridines further showcases the versatility of transition metal catalysis. A synergistic palladium/copper dual catalysis has been developed for the catalyst-controlled, regiodivergent ring-opening of 2-arylaziridines using a silylborane reagent. researchgate.net By carefully selecting the catalyst and ligand combination, it is possible to selectively form either the C2-Si or C3-Si bond, providing access to two different regioisomers of β-silylamines from the same starting material. researchgate.net This level of control is achieved by modulating the transition states of the regioselectivity-determining aziridine ring-opening step. researchgate.net

| Bond Formed | Catalyst System | Substrate Type | Regioselectivity (Site of Attack) |

| C-C | Ni(II) / Ligand | 3-Aryl-aziridine-2-carbonitrile (analogue) | C3 (Benzylic position) acs.orgacs.org |

| C-C | Pd(0) / Ligand | 3-Alkyl-aziridine-2-carbonitrile (analogue) | C3 (Less substituted position) sorbonne-universite.frnih.gov |

| C-Si | Pd / Cu Dual Catalysis | 2-Arylaziridine | Catalyst-controlled (C2 or C3) researchgate.net |

A highly valuable strategy in asymmetric synthesis is the use of stereoconvergent reactions, which convert a racemic mixture of a starting material into a single, enantioenriched product. chemrxiv.org This approach is particularly powerful for aziridine chemistry, as it allows racemic aziridines to be transformed into valuable chiral β-functionalized amines with high optical purity. researchgate.net Nickel catalysis has been central to the development of stereoconvergent cross-couplings of aziridines. nih.govresearchgate.net

The mechanism of these reactions differs fundamentally from stereospecific processes. In a stereoconvergent coupling, the reaction typically proceeds through a pathway that erases the initial stereochemical information of the substrate. acs.orgacs.org For Ni-catalyzed reactions of styrenyl aziridines, this is proposed to involve a non-stereospecific oxidative addition of the aziridine C-N bond to the nickel center. researchgate.netacs.org This step may proceed through a single-electron transfer (SET) mechanism, generating a radical intermediate where the original stereocenter is lost or rapidly racemizes. acs.org

The enantioselectivity is then introduced in a subsequent step, typically the C-C bond-forming reductive elimination. sorbonne-universite.frresearchgate.net This step is directed by a chiral ligand coordinated to the nickel center, which controls the facial selectivity of the bond formation, leading to a preponderance of one product enantiomer regardless of the starting aziridine's configuration. researchgate.netacs.org For example, the Ni-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides can be rendered asymmetric by using a chiral bioxazoline ligand, affording highly enantioenriched 2-arylphenethylamines from a racemic aziridine. researchgate.net The stereoselectivity of the C-C bond formation is often directed by the coordination of the sulfonamide or another activating group on the aziridine nitrogen to the metal center within a metallacycle intermediate. acs.orgacs.org

Computational and Theoretical Studies on Aziridine 2 Carbonitrile

Electronic Structure and Conformational Analysis of Aziridine-2-carbonitrile

This compound is a cyclic molecule featuring two key diastereomers: cis-aziridine-2-carbonitrile and trans-aziridine-2-carbonitrile. mst.edu In the cis isomer, the hydrogen atom bonded to the nitrogen and the cyano group are on the same side of the three-membered ring, whereas in the trans isomer, they are on opposite sides. mst.edumst.edu The interplay of electronic effects, such as the interaction between the cyano group's π orbital and the aziridine (B145994) ring, governs the relative stabilities and the dynamics of interconversion between these isomers. mst.edu

Extensive ab initio calculations have been performed to determine the relative energies of the cis and trans diastereomers of this compound. mst.edu Theoretical studies consistently indicate that the cis-isomer is the more stable of the two. mst.edumst.edu This preference is attributed to favorable electronic interactions between the cyano group and the aziridine ring. mst.edu Specifically, the accumulation of negative charge on the substituent cyano group is correlated with the greater stability of the cis configuration. mst.edu

High-level computational methods have been employed to achieve chemically accurate energy separations. A focal point analysis, which systematically approaches the complete basis set limit, determined the electronic energy separation (ΔEe) to be 3.62 kJ mol⁻¹. mst.edu Other high-level calculations have reported similar values, such as 4.0 kJ mol⁻¹, with the trans-isomer being higher in energy. mst.eduresearchgate.net When zero-point vibrational energy corrections are included, this energy difference is slightly adjusted to 3.7 kJ mol⁻¹. mst.edu These theoretical findings have been crucial in refining our understanding, as they contrast with an earlier, experimentally derived lower bound for the free energy difference of 11 kJ mol⁻¹. mst.edu

Table 1: Calculated Relative Energies of this compound Isomers

| Species | Method/Basis Set | Relative Electronic Energy (ΔEe) (kJ mol⁻¹) | Relative Energy with ZPVE (ΔE₀) (kJ mol⁻¹) | Source |

| trans-Aziridine-2-carbonitrile | Focal Point Analysis | 3.62 | Not Reported | mst.edu |

| trans-Aziridine-2-carbonitrile | High-Level Theory | 4.0 | 3.7 | mst.eduresearchgate.net |

| Transition State | Focal Point Analysis | 77.15 | Not Reported | mst.edu |

| Transition State | High-Level Theory | 74.0 | 69.0 | mst.eduresearchgate.net |

All energies are relative to the cis-isomer. ZPVE: Zero-Point Vibrational Energy.

The interconversion between the cis and trans diastereomers occurs through a nitrogen inversion process. This process involves a transition structure where the hydrogen atom attached to the nitrogen lies nearly in the plane of the aziridine ring. mst.edu Computational studies have been instrumental in characterizing this transition state and calculating the associated energy barrier.

High-level ab initio calculations have located the stationary points corresponding to the nitrogen inversion transition state on the ground-state potential energy surface. acs.org The electronic energy of this transition structure was determined to be 77.15 kJ mol⁻¹ higher than the cis-isomer through a focal point analysis. mst.edu Another study at a similarly high level of theory calculated this barrier to be 74 kJ mol⁻¹. mst.eduresearchgate.net After accounting for unscaled, harmonic zero-point energy corrections, the barrier was calculated to be 69 kJ mol⁻¹. mst.eduresearchgate.net These high-energy barriers explain the conformational stability of the individual diastereomers under normal conditions.

Computational Modeling of this compound Reactivity and Mechanisms

Computational modeling is a powerful approach for investigating the reactivity of this compound, a molecule whose high ring strain makes it a versatile synthetic intermediate. Theoretical methods allow for the detailed exploration of reaction mechanisms, the elucidation of transition states, and the prediction of chemical behavior.

A variety of sophisticated ab initio and Density Functional Theory (DFT) methods have been applied to study this compound. mst.eduacs.org To achieve high accuracy for conformational energies and reaction barriers, researchers have utilized methods that account for electron correlation to a very high degree. mst.edu

These methods include:

Møller–Plesset perturbation theory (MP2) : A common starting point for including electron correlation. mst.eduacs.org

Coupled-Cluster (CC) methods : Specifically, CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" for single-reference systems. mst.eduacs.org

Brueckner Doubles (BD) methods : The BD(TQ) method, which includes a perturbative estimate of triple and quadruple excitations, has also been employed for obtaining highly accurate energies. mst.eduacs.org

Density Functional Theory (DFT) : Methods like B3LYP have been used to calculate properties such as ring strain energy and frontier molecular orbitals to assess reactivity.

These calculations are typically performed with large, correlation-consistent basis sets (e.g., cc-pVDZ to cc-pV5Z) to systematically approach the basis set limit and ensure the reliability of the results. mst.eduacs.org

Table 2: Computational Methods Used in this compound Studies

| Method | Application | Source |

| DFT (B3LYP/6-31G*) | Calculation of ring strain energy, HOMO-LUMO gaps for reactivity prediction. | |

| MP2 | Geometry optimization and energy calculations. | mst.eduacs.org |

| CCSD(T) | High-accuracy determination of relative energies and transition state barriers. | mst.eduacs.org |

| BD(TQ) | High-accuracy determination of contributions from higher-order electron excitations. | mst.eduacs.org |

Computational methods provide significant predictive power regarding the stability and reactivity of this compound. By calculating the ring strain energy, which is estimated to be around 25–30 kcal/mol using DFT, chemists can anticipate the molecule's high reactivity toward nucleophiles, leading to ring-opening reactions.

Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO gaps), which are calculated to be approximately 6 eV, offers insights into the molecule's electronic behavior and susceptibility to chemical transformations. These computational models can be paired with simulations of solvation effects, for instance through molecular dynamics (MD) simulations, to refine predictions of stability and reactivity in different solvent environments.

A key strength of computational chemistry is its ability to elucidate the structures and energies of fleeting transition states, which are often impossible to observe directly through experiment. mst.edumst.edu As detailed in section 4.1.2, the transition state for the cis-trans isomerization of this compound has been thoroughly characterized computationally. mst.edumst.eduresearchgate.net